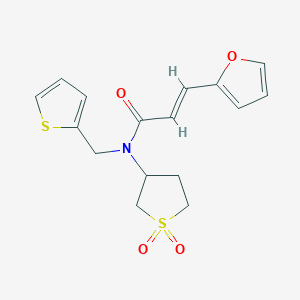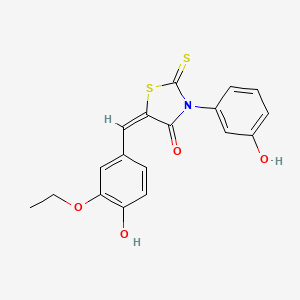![molecular formula C19H17Cl2N3OS B12137735 (2E)-5-(2,5-dichlorobenzyl)-2-{(2E)-[1-(4-methylphenyl)ethylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B12137735.png)
(2E)-5-(2,5-dichlorobenzyl)-2-{(2E)-[1-(4-methylphenyl)ethylidene]hydrazinylidene}-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-5-(2,5-dichlorobenzyl)-2-((Z)-(1-(p-tolyl)ethylidene)hydrazono)thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(2,5-dichlorobenzyl)-2-((Z)-(1-(p-tolyl)ethylidene)hydrazono)thiazolidin-4-one typically involves the condensation of 2,5-dichlorobenzylamine with p-tolylhydrazine, followed by cyclization with a suitable thioamide. The reaction conditions often include the use of an acid catalyst and a solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems can help in maintaining precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-(2,5-dichlorobenzyl)-2-((Z)-(1-(p-tolyl)ethylidene)hydrazono)thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Amino or thiol-substituted thiazolidinones.
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-(2,5-dichlorobenzyl)-2-((Z)-(1-(p-tolyl)ethylidene)hydrazono)thiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological studies due to its potential antimicrobial and anticancer activities. Researchers are investigating its mechanism of action and its ability to inhibit the growth of various pathogens and cancer cells.
Medicine
In medicine, (Z)-5-(2,5-dichlorobenzyl)-2-((Z)-(1-(p-tolyl)ethylidene)hydrazono)thiazolidin-4-one is being studied for its potential therapeutic applications. Its anti-inflammatory properties make it a candidate for the treatment of inflammatory diseases, while its anticancer activity is being explored for potential use in cancer therapy.
Industry
In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals. Its versatility makes it a valuable asset in various industrial applications.
Mechanism of Action
The mechanism of action of (Z)-5-(2,5-dichlorobenzyl)-2-((Z)-(1-(p-tolyl)ethylidene)hydrazono)thiazolidin-4-one involves its interaction with specific molecular targets. The compound is believed to inhibit key enzymes and signaling pathways involved in the growth and proliferation of pathogens and cancer cells. Its anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Similar Compounds
- (Z)-5-(2,5-dichlorobenzyl)-2-((Z)-(1-(p-tolyl)ethylidene)hydrazono)thiazolidin-4-one
- (Z)-5-(2,5-dichlorobenzyl)-2-((Z)-(1-(p-tolyl)ethylidene)hydrazono)thiazolidin-4-one derivatives
- Other thiazolidinone derivatives with similar structural features
Uniqueness
The uniqueness of (Z)-5-(2,5-dichlorobenzyl)-2-((Z)-(1-(p-tolyl)ethylidene)hydrazono)thiazolidin-4-one lies in its specific substitution pattern and the presence of both dichlorobenzyl and p-tolyl groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C19H17Cl2N3OS |
|---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
(2E)-5-[(2,5-dichlorophenyl)methyl]-2-[(E)-1-(4-methylphenyl)ethylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H17Cl2N3OS/c1-11-3-5-13(6-4-11)12(2)23-24-19-22-18(25)17(26-19)10-14-9-15(20)7-8-16(14)21/h3-9,17H,10H2,1-2H3,(H,22,24,25)/b23-12+ |
InChI Key |
XPQNUGHQFVADDG-FSJBWODESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/N=C/2\NC(=O)C(S2)CC3=C(C=CC(=C3)Cl)Cl)/C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NN=C2NC(=O)C(S2)CC3=C(C=CC(=C3)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B12137661.png)

![2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B12137670.png)
![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(4-tert-butylphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B12137672.png)
![N-[(4-fluorophenyl)methyl]-2-methylquinoline-3-carboxamide](/img/structure/B12137679.png)
![Ethyl 4-[(2-(2-pyridyl)-4-quinolyl)carbonyl]piperazinecarboxylate](/img/structure/B12137693.png)
![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B12137698.png)
![(Z)-1-(9-methyl-3-((3-(4-methylbenzyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B12137704.png)
![ethyl 3-{6-chloro-4-methyl-2-oxo-7-[(4-vinylbenzyl)oxy]-2H-chromen-3-yl}propanoate](/img/structure/B12137712.png)
![(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12137720.png)


![2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N,N-diethylacetamide](/img/structure/B12137744.png)
![(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-2-yl)pyrrolidine-2,3-dione](/img/structure/B12137745.png)
